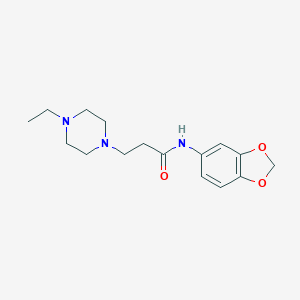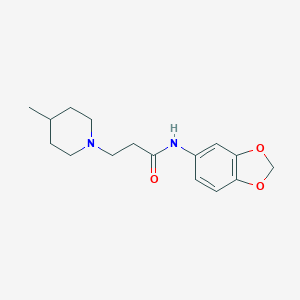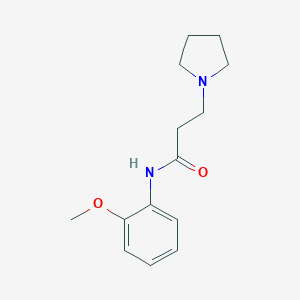
N-(2-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide, also known as MPHP, is a synthetic compound that belongs to the cathinone family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its use as a research chemical. MPHP has been found to possess stimulant properties, and it has been studied extensively for its effects on the central nervous system.
作用机制
The exact mechanism of action of N-(2-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This results in increased stimulation of the central nervous system, leading to the observed stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other cathinone compounds. It has been found to increase heart rate, blood pressure, and body temperature. It also causes increased alertness, euphoria, and a sense of well-being. However, prolonged use of this compound can lead to addiction, anxiety, and psychosis.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses stimulant properties that can be used to study the effects of stimulants on the central nervous system. However, its use is limited by its potential for abuse and addiction.
未来方向
There are several potential future directions for research on N-(2-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide. One area of interest is its potential therapeutic applications in the treatment of ADHD and narcolepsy. Another area of research is the development of new cathinone compounds with improved therapeutic properties and reduced potential for abuse. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
合成方法
The synthesis of N-(2-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide involves the reaction of 3-(pyrrolidin-1-yl)propanoic acid with 2-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatographic techniques to obtain pure this compound.
科学研究应用
N-(2-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has been used extensively in scientific research to study its effects on the central nervous system. It has been found to possess stimulant properties similar to other cathinone compounds such as methcathinone and mephedrone. This compound has been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-7-3-2-6-12(13)15-14(17)8-11-16-9-4-5-10-16/h2-3,6-7H,4-5,8-11H2,1H3,(H,15,17) |
InChI 键 |
KYWGLNSAIALRQZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCCC2 |
规范 SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)
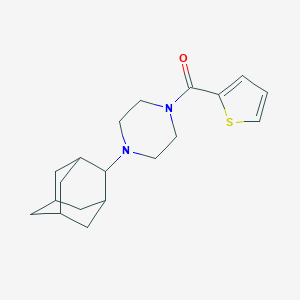
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
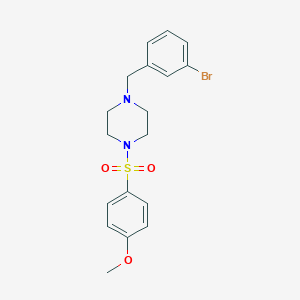
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)
![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)
